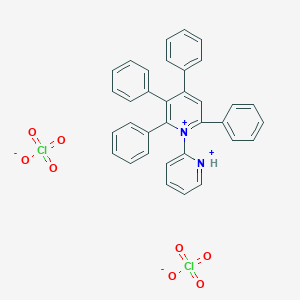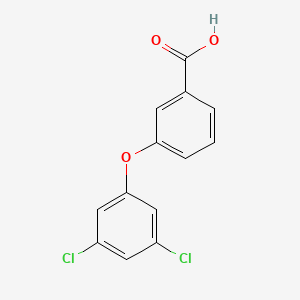
2-(2-Butoxyethoxy)ethyl octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Butoxyethoxy)ethyl octanoate: is an organic compound with the molecular formula C14H28O4 . It is a colorless liquid that is often used as a solvent in various industrial applications due to its excellent solubility properties. This compound is known for its mild odor and low volatility, making it a preferred choice in formulations where odor and evaporation rate are critical factors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Butoxyethoxy)ethyl octanoate typically involves the esterification of 2-(2-Butoxyethoxy)ethanol with octanoic acid . The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified by distillation to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Butoxyethoxy)ethyl octanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to and .
Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester and alcohol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: 2-(2-Butoxyethoxy)ethanol and octanoic acid.
Transesterification: New ester and alcohol.
Oxidation: Carboxylic acids and other oxidation products.
Scientific Research Applications
2-(2-Butoxyethoxy)ethyl octanoate has several applications in scientific research and industry:
Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the formulation of biological assays and as a solvent for biological samples.
Medicine: Utilized in the preparation of pharmaceutical formulations due to its solubility properties.
Industry: Widely used in the production of coatings, adhesives, and inks due to its excellent solvent properties.
Mechanism of Action
The mechanism of action of 2-(2-Butoxyethoxy)ethyl octanoate primarily involves its role as a solvent. It interacts with various molecular targets by dissolving them, thereby facilitating chemical reactions and processes. The compound’s ability to dissolve both polar and non-polar substances makes it versatile in various applications. It does not have a specific molecular target or pathway but acts by enhancing the solubility and reactivity of other compounds.
Comparison with Similar Compounds
- 2-(2-Butoxyethoxy)ethyl acetate
- Diethylene glycol monobutyl ether acetate
- 2-Butoxyethanol
Comparison:
- 2-(2-Butoxyethoxy)ethyl octanoate has a higher molecular weight and boiling point compared to 2-Butoxyethanol , making it less volatile and more suitable for applications requiring low evaporation rates.
- Compared to 2-(2-Butoxyethoxy)ethyl acetate , it has a longer alkyl chain, which can influence its solubility and solvent properties.
- Diethylene glycol monobutyl ether acetate is similar in structure but has different ester groups, affecting its reactivity and applications.
This compound stands out due to its unique balance of solubility, low volatility, and mild odor, making it a preferred solvent in various industrial and research applications.
Properties
CAS No. |
258262-59-8 |
|---|---|
Molecular Formula |
C16H32O4 |
Molecular Weight |
288.42 g/mol |
IUPAC Name |
2-(2-butoxyethoxy)ethyl octanoate |
InChI |
InChI=1S/C16H32O4/c1-3-5-7-8-9-10-16(17)20-15-14-19-13-12-18-11-6-4-2/h3-15H2,1-2H3 |
InChI Key |
LEGQDLDUGPVLOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCCOCCOCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


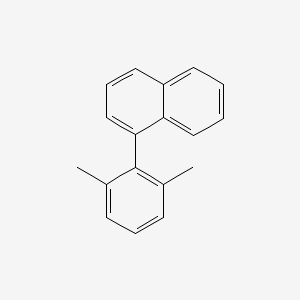
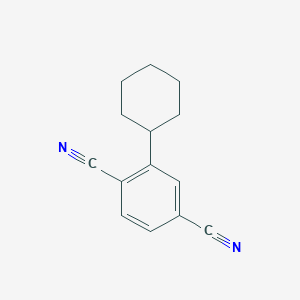
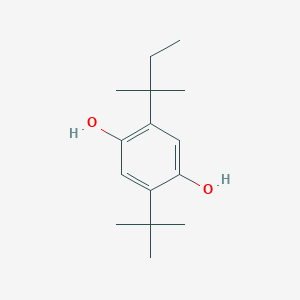
![3-(Benzyloxy)-8-methyl-1-oxaspiro[4.5]dec-6-en-2-ol](/img/structure/B15164040.png)
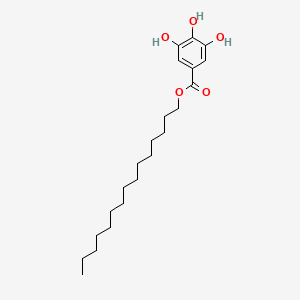
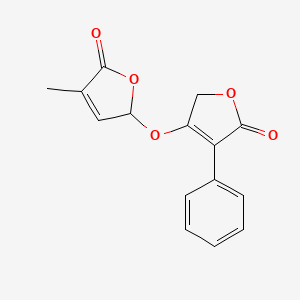
![1-{5-[2-(Triethoxysilyl)ethyl]-2,3-dihydro-1,4-benzodioxin-6-yl}ethan-1-one](/img/structure/B15164081.png)
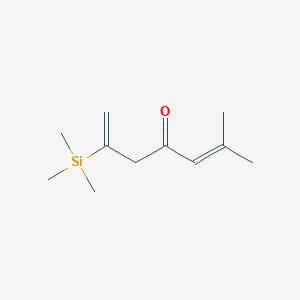
![1-Ethyl-4-[4-(3-methoxypropyl)cyclohexyl]benzene](/img/structure/B15164092.png)
![N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine](/img/structure/B15164100.png)

![4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1'-biphenyl](/img/structure/B15164111.png)
